molecular formula C14H16N2S B275998 N-[4-(methylsulfanyl)benzyl]-N-(2-pyridinylmethyl)amine

N-[4-(methylsulfanyl)benzyl]-N-(2-pyridinylmethyl)amine

Cat. No. B275998
M. Wt: 244.36 g/mol
InChI Key: GGSVUNYOHIVNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPTP is a synthetic compound that was first developed in the 1970s as a potential treatment for Parkinson's disease. However, it was later discovered that MPTP actually causes Parkinson's-like symptoms in humans and animals. Since then, MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and other neurological disorders.

Mechanism of Action

MPTP is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopamine-producing neurons in the substantia nigra, leading to Parkinson's-like symptoms. MPP+ is taken up by dopamine transporters on the surface of dopamine-producing neurons, where it interferes with the normal functioning of mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP induces Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. It also causes a decrease in dopamine levels in the brain, leading to a loss of motor control. MPTP has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the development of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments, including its ability to induce Parkinson's-like symptoms in animals, its selective toxicity to dopamine-producing neurons, and its well-characterized mechanism of action. However, MPTP also has several limitations, including its potential toxicity to humans and animals, its narrow range of effects on the brain, and its inability to replicate all of the features of Parkinson's disease.

Future Directions

There are several future directions for research on MPTP, including the development of new treatments for Parkinson's disease, the study of the role of oxidative stress and inflammation in the disease, and the exploration of new animal models for the disease. Other potential directions include the study of the effects of MPTP on other neurological disorders, such as Alzheimer's disease and Huntington's disease, and the development of new compounds based on the structure of MPTP.
In conclusion, MPTP is a unique and important compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease and other neurological disorders. Its well-characterized mechanism of action, selective toxicity to dopamine-producing neurons, and ability to induce Parkinson's-like symptoms in animals make it a valuable tool for understanding the disease and developing new treatments. However, its potential toxicity to humans and animals and its limitations as a model for the disease must also be taken into account. Further research on MPTP and related compounds is needed to fully understand the potential applications and limitations of this important compound.

Synthesis Methods

MPTP can be synthesized in several ways, including the reaction of 2-pyridinecarboxaldehyde with 4-(methylthio)benzylamine in the presence of a reducing agent such as sodium borohydride. Other methods involve the reaction of 2-pyridinecarboxaldehyde with a variety of substituted benzylamines.

Scientific Research Applications

MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurological disorders. It is commonly used to induce Parkinson's-like symptoms in animals, which allows researchers to study the disease in a controlled environment. MPTP has also been used to study the role of dopamine in the brain and to develop new treatments for Parkinson's disease.

properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C14H16N2S/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3

InChI Key

GGSVUNYOHIVNNH-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CNCC2=CC=CC=N2

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC=CC=N2

Origin of Product

United States

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